molecular formula C20H15N7O3 B2688156 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1019098-14-6

N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2688156
CAS No.: 1019098-14-6
M. Wt: 401.386
InChI Key: WHFNUJPUKCFKJQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a furan ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyrimidine rings, followed by the introduction of the furan ring and the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbonyl groups in the pyrazole and pyrimidine rings could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of multiple polar groups might increase its solubility in polar solvents .

Scientific Research Applications

Anticancer Applications

One primary focus of research on pyrazolopyrimidine derivatives has been their potential as anticancer agents. A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, demonstrating their cytotoxic effects against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines, showcasing the promise of such compounds in cancer therapy (Rahmouni et al., 2016).

Anti-5-lipoxygenase Agents

The same study by Rahmouni et al. also highlighted the anti-5-lipoxygenase activity of these compounds, suggesting a potential role in treating conditions mediated by 5-lipoxygenase, such as asthma or other inflammatory diseases (Rahmouni et al., 2016).

Antiprotozoal Activity

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to pyrazolopyrimidines, has shown significant antiprotozoal activity, hinting at the potential use of pyrazolopyrimidine derivatives in treating protozoal infections. Ismail et al. (2004) found that these compounds exhibited excellent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).

Antiviral Activity

Investigations into heterocyclic compounds based on pyrazolopyrimidine frameworks have revealed promising antiviral properties. A study conducted by Flefel et al. (2012) on the activity of these compounds against the avian influenza virus (H5N1) demonstrated significant antiviral potential, suggesting a possible avenue for developing new antiviral drugs (Flefel et al., 2012).

Fungicidal Properties and Synthesis Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin, a systemic fungicide, implies potential applications in agriculture. These compounds, which are structural analogues of systemic fungicides like carboxin, show significant fungicidal activity, indicating their utility in controlling fungal infections in crops (Huppatz, 1985).

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with specific targets in the body. Given its structural features, it might have potential as a pharmaceutical agent, but further studies would be needed to determine its exact mechanism of action .

Safety and Hazards

The safety and potential hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties would need to be evaluated through laboratory testing and risk assessment .

Properties

IUPAC Name

N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N7O3/c1-12-10-16(22-19(29)15-8-5-9-30-15)27(25-12)20-23-17-14(18(28)24-20)11-21-26(17)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,29)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFNUJPUKCFKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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